7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 2089255-60-5) is a tetrahydroisoquinoline derivative characterized by a methoxy group at the 7-position and two methyl groups at the 1-position of the isoquinoline ring. Its molecular formula is C₁₂H₁₈ClNO, with a molecular weight of 227.74 g/mol .
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
7-methoxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-12(2)11-8-10(14-3)5-4-9(11)6-7-13-12;/h4-5,8,13H,6-7H2,1-3H3;1H |
InChI Key |
AKKMDHYTDDPDJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCN1)C=CC(=C2)OC)C.Cl |
Origin of Product |
United States |
Preparation Methods
General Mechanism:
$$
\text{Phenylethylamine} + \text{Aldehyde} \xrightarrow[\text{acid}]{\text{condensation}} \text{Iminium ion} \rightarrow \text{Cyclization} \rightarrow \text{THIQ}
$$
Application to 7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline:
- The synthesis begins with 3-methoxyphenylethylamine as the precursor, which contains the methoxy group at the 7-position.
- Formaldehyde or paraformaldehyde is used as the aldehyde component to introduce the methyl groups at the nitrogen and adjacent carbons, resulting in the 1,1-dimethyl substitution.
Research Findings:
- Scheme 3 from the literature details the synthesis of THIQ derivatives via the Pictet–Spengler reaction, emphasizing the importance of acid catalysis (e.g., HCl, TFA) for cyclization efficiency.
- Microwave-assisted Pictet–Spengler reactions have been reported to significantly reduce reaction times and improve yields, achieving yields of up to 98% under microwave irradiation with trifluoroacetic acid (TFA).
Use of Chiral Auxiliaries and Catalysts for Enantioselective Synthesis
Enantioselective synthesis of the target compound can be achieved using chiral auxiliaries or catalysts, which influence stereochemistry during cyclization.
Chiral Auxiliary Approach:
- The Andersen reagent (1R,2S,5R)-(−) menthyl-(S)-p-toluene sulfinyl phenylethylamine) has been employed to synthesize enantiopure THIQs.
- The process involves formation of N-p-tolyl sulfinyl intermediates, followed by cyclization with aldehydes, and subsequent removal of the auxiliary to yield optically active THIQs.
Chiral Catalyst Approach:
- Enantioselective synthesis using (R)-TRIP and (S)-BINOL catalysts has been demonstrated, achieving high enantiomeric excesses (>90%).
- These methods involve asymmetric Pictet–Spengler reactions with chiral catalysts to control stereochemistry during cyclization.
Bischler–Nepieralski Cyclization for N-Substituted THIQs
The Bischler–Nepieralski reaction offers an alternative route, especially for N-substituted derivatives.
Procedure:
- Aromatic β-phenylethylamides are cyclized using phosphoryl chloride (POCl₃) to form dihydroisoquinolines, which are then reduced to tetrahydroisoquinolines.
- For the target compound, the methoxy and methyl groups are introduced prior to cyclization or via subsequent modifications.
Research Data:
- Scheme 9 illustrates the synthesis of THIQ derivatives via Bischler–Nepieralski cyclization, with reduction steps using sodium borohydride (NaBH₄) to afford the fully saturated THIQ core.
Functionalization: Methoxy and Methyl Group Introduction
Post-cyclization modifications are critical for installing the methoxy group at the 7-position and the methyl groups at the nitrogen and adjacent carbons.
Methoxy Group Installation:
- Typically achieved via methylation of phenolic hydroxyl groups using methyl iodide (CH₃I) or dimethyl sulfate in the presence of base (e.g., K₂CO₃).
- Alternatively, methoxy groups can be introduced during the early stages of aromatic ring synthesis via methoxylation of phenolic precursors.
Dimethylation of Nitrogen:
- Reductive methylation using formaldehyde and formic acid (Eschweiler–Clarke methylation) or via methyl iodide with base can install the N,N-dimethyl groups.
Supporting Data:
- The synthesis described in involves initial formation of the THIQ core, followed by methylation steps to install N,N-dimethyl groups, and methoxylation to introduce the 7-methoxy substituent.
Hydrochloride Salt Formation
The final step involves converting the free base into its hydrochloride salt:
$$
\text{THIQ base} + HCl \rightarrow \text{THIQ hydrochloride}
$$
This is typically achieved by bubbling gaseous HCl into an aqueous solution of the free base or by treating with concentrated HCl in an organic solvent, followed by crystallization.
Summary of Synthetic Route
Table 1: Summary of Key Synthesis Methods
Data Supporting Yield and Purity:
- Microwave-assisted Pictet–Spengler reactions can achieve yields exceeding 98% with reaction times under 30 minutes.
- Enantioselective methods report enantiomeric excesses of over 90%.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, modulating the activity of receptors and enzymes involved in neurotransmission. This compound has been shown to have neuroprotective effects, potentially through the inhibition of oxidative stress and modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Features
The pharmacological and physicochemical properties of tetrahydroisoquinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Position and Number :
- The 7-methoxy substitution in the main compound contrasts with 6,7-dimethoxy analogues (e.g., 6,7-Dimethoxy-1-methyl-THIQ·HCl), which have higher polarity but reduced steric bulk .
- 1,1-Dimethyl groups (main compound) likely confer greater metabolic stability compared to 1-methyl or 1-phenyl substituents, as bulkier groups resist enzymatic degradation .
Toxicity Profiles :
- The 1-phenyl analogue (3a) exhibits significant toxicity (LD₅₀ = 280 mg/kg), suggesting aromatic substituents may increase adverse effects . In contrast, the dimethyl substitution in the main compound could mitigate such risks.
Isopropyl groups (e.g., 1-Isopropyl-6,7-dimethoxy-THIQ·HCl) balance solubility and steric effects, offering intermediate properties between methyl and phenyl substituents .
Biological Activity
7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of THIQ, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound is characterized by its tetrahydroisoquinoline structure with a methoxy group at the 7-position and two methyl groups at the 1-position. Its chemical formula is with a CAS number of 1745-05-7.
1. Inhibition of Enzymes
THIQs have been shown to inhibit various enzymes, particularly phenylethanolamine N-methyltransferase (PNMT), which is crucial in catecholamine biosynthesis. Studies indicate that THIQs can bind to the PNMT active site in different orientations, which may influence their inhibitory potency and selectivity against other receptors such as alpha2-adrenoceptors .
2. Anti-inflammatory Properties
Research has demonstrated that derivatives of tetrahydroisoquinolines exhibit anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cellular models. This suggests potential use in treating inflammatory diseases .
3. Anticancer Activity
Several studies have indicated that THIQ derivatives possess cytotoxic effects against various cancer cell lines. For instance, modifications to the THIQ structure have resulted in compounds with enhanced potency against MCF-7 breast cancer cells. The lipophilicity of substituents on the isoquinoline ring significantly influences cytotoxicity levels .
Structure-Activity Relationships (SAR)
The biological activity of THIQs is highly dependent on their structural features. The following table summarizes key findings from SAR studies:
| Substituent Position | Effect on Activity | Example |
|---|---|---|
| 1 | Increases binding affinity to PNMT | 1,3-Dimethyl derivatives |
| 7 | Enhances anti-inflammatory activity | Methoxy-substituted derivatives |
| Aromatic Ring | Modifies cytotoxicity against cancer cells | Various substituted phenyl groups |
Case Study 1: Anticancer Activity
A study evaluated a series of THIQ derivatives for their cytotoxic effects on MCF-7 and T47D breast cancer cell lines. It was found that compounds with increased lipophilic properties exhibited higher cytotoxicity against MCF-7 cells compared to T47D cells .
Case Study 2: Anti-inflammatory Effects
In another investigation, THIQ derivatives were tested for their ability to inhibit LPS-stimulated nitric oxide production in RAW 264.7 macrophages. The results indicated that certain derivatives demonstrated significant inhibition comparable to established anti-inflammatory agents .
Q & A
Q. What are the established synthetic routes for 7-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?
Methodological Answer: Synthesis typically involves cyclization of methoxy-substituted benzaldehyde derivatives with methylamine precursors under controlled conditions. For example:
- Step 1: Condensation of 3,4-dimethoxybenzaldehyde with dimethylamine hydrochloride to form a Schiff base intermediate.
- Step 2: Cyclization via Pictet-Spengler reaction under acidic conditions (e.g., HCl/ethanol) to yield the tetrahydroisoquinoline scaffold.
- Step 3: Purification via recrystallization or column chromatography to isolate the hydrochloride salt .
Q. How is the structural integrity of this compound validated in research settings?
Methodological Answer: Structural characterization employs:
- NMR Spectroscopy: H and C NMR to confirm methoxy (-OCH), dimethyl (-N(CH)), and tetrahydroisoquinoline core resonances.
- Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H] at m/z 252.1364 for CHNOCl).
- Elemental Analysis: Confirmation of C, H, N, and Cl percentages within ±0.4% of theoretical values .
Q. What analytical techniques are recommended for purity assessment?
Methodological Answer:
- HPLC/UV-Vis: Reverse-phase C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) with mobile phases like acetonitrile/0.1% TFA in water (70:30 v/v).
- Melting Point Determination: Compare observed values (e.g., 215–218°C) to literature data to detect impurities.
- Karl Fischer Titration: Quantify hygroscopic water content (<1% w/w) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound?
Methodological Answer:
- Dose-Response Analysis: Use in vitro assays (e.g., receptor binding IC) across multiple concentrations (1 nM–100 µM) to differentiate true activity from assay noise.
- Metabolic Stability Testing: Incubate with liver microsomes (human/rat) to assess if metabolites interfere with observed effects.
- Orthogonal Assays: Validate findings using both radioligand binding and functional assays (e.g., cAMP modulation) .
Q. What strategies optimize the compound’s stability in aqueous buffers?
Methodological Answer:
- pH Control: Maintain buffers at pH 3–4 (HCl-adjusted) to prevent degradation of the tetrahydroisoquinoline core.
- Lyophilization: Store lyophilized powder at -20°C; reconstitute in degassed solvents to minimize oxidation.
- Excipient Screening: Add stabilizers like mannitol (5% w/v) to aqueous formulations for long-term storage .
Q. How does substitution at the 1,1-dimethyl position influence bioactivity?
Methodological Answer:
- Comparative SAR Studies: Synthesize analogs (e.g., 1-methyl, 1-ethyl) and test against targets like monoamine transporters.
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict steric effects of dimethyl groups on receptor binding pockets.
- Pharmacokinetic Profiling: Compare logP (e.g., 2.1 vs. 1.8 for dimethyl vs. methyl) to correlate lipophilicity with membrane permeability .
Q. What advanced techniques elucidate its mechanism of action in neurological models?
Methodological Answer:
- Patch-Clamp Electrophysiology: Assess ion channel modulation (e.g., K or Ca currents) in neuronal cell lines.
- siRNA Knockdown: Target suspected receptors (e.g., σ-1) to confirm functional involvement.
- Microdialysis in vivo: Measure neurotransmitter levels (dopamine, serotonin) in rodent brain regions post-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
